- Preparation method of cyproconazole, China, , ,

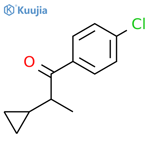

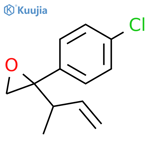

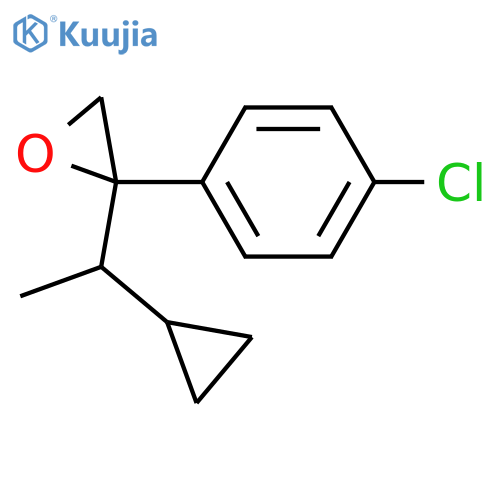

Cas no 94361-26-9 (2-(4-chlorophenyl)-2-(1-cyclopropylethyl)oxirane)

94361-26-9 structure

Produktname:2-(4-chlorophenyl)-2-(1-cyclopropylethyl)oxirane

CAS-Nr.:94361-26-9

MF:C13H15ClO

MW:222.710602998734

CID:1984195

2-(4-chlorophenyl)-2-(1-cyclopropylethyl)oxirane Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 2-(4-chlorophenyl)-2-(1-cyclopropylethyl)oxirane

- Oξrane, 2-(4-chlorophenyl)-2-(1-cyclopropylethyl)-

- T3OTJ BR DG&

- BY1&

- - AL3TJ

- 2-(4-Chlorophenyl)-2-(1-cyclopropylethyl)oxirane (ACI)

-

- Inchi: 1S/C13H15ClO/c1-9(10-2-3-10)13(8-15-13)11-4-6-12(14)7-5-11/h4-7,9-10H,2-3,8H2,1H3

- InChI-Schlüssel: QKTOXOPFYCOLPV-UHFFFAOYSA-N

- Lächelt: ClC1C=CC(C2(CO2)C(C2CC2)C)=CC=1

2-(4-chlorophenyl)-2-(1-cyclopropylethyl)oxirane Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Reagents: Tetrahydrothiophene Solvents: Acetonitrile ; 50 °C; overnight, 50 °C → 100 °C

1.2 Reagents: Sodium methoxide ; 0.5 h, 100 °C

1.3 Solvents: Acetonitrile ; 100 °C; 10 h, 120 °C

1.2 Reagents: Sodium methoxide ; 0.5 h, 100 °C

1.3 Solvents: Acetonitrile ; 100 °C; 10 h, 120 °C

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Reagents: Dimethyl sulfide Solvents: Dimethylformamide ; overnight, rt

1.2 Reagents: Sodium methoxide Solvents: Dimethylformamide ; rt; rt → 50 °C; 50 °C; 50 °C → rt

1.2 Reagents: Sodium methoxide Solvents: Dimethylformamide ; rt; rt → 50 °C; 50 °C; 50 °C → rt

Referenz

- New synthetic method of cyproconazole, Huaxue Yanjiu Yu Yingyong, 2009, 21(9), 1351-1354

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Reagents: Dimethyl sulfide Solvents: Acetonitrile ; overnight, rt

1.2 Reagents: Sodium methoxide ; 0.5 h, rt

1.3 rt; 10 h, rt

1.2 Reagents: Sodium methoxide ; 0.5 h, rt

1.3 rt; 10 h, rt

Referenz

- Preparation method of cyproconazole, China, , ,

Herstellungsverfahren 4

Reaktionsbedingungen

Referenz

- Antifungal 1,2,4-triazolyl derivatives having a 5-sulfur substituent, United States, , ,

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Reagents: Dimethyl sulfoxide ; rt → 70 °C; 3 h, 70 - 80 °C; 80 °C → rt

1.2 Reagents: Potassium hydroxide Catalysts: Benzyltriethylammonium chloride Solvents: Toluene ; cooled; 1 h, rt; 6 h, rt → 40 °C

1.2 Reagents: Potassium hydroxide Catalysts: Benzyltriethylammonium chloride Solvents: Toluene ; cooled; 1 h, rt; 6 h, rt → 40 °C

Referenz

- Method for preparing ethylene oxide derivative, China, , ,

Herstellungsverfahren 6

Reaktionsbedingungen

1.1 Reagents: Potassium hydroxide Solvents: Water ; rt → 40 °C

1.2 120 min, 40 °C; 2 h, 40 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6 - 7, 25 °C

1.2 120 min, 40 °C; 2 h, 40 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6 - 7, 25 °C

Referenz

- Process for preparation of epoxides from aldehydes or ketones, World Intellectual Property Organization, , ,

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 Reagents: Tetrabutylammonium bromide Solvents: Thioanisole ; 60 - 65 °C; 65 °C → 70 °C; 1 h, 65 - 70 °C; 70 °C → 60 °C

1.2 Reagents: Potassium hydroxide ; 0.5 h, < 60 °C; 60 °C → 75 °C; 10 h, 70 - 75 °C

1.2 Reagents: Potassium hydroxide ; 0.5 h, < 60 °C; 60 °C → 75 °C; 10 h, 70 - 75 °C

Referenz

- Method for preparing triazole germicide, China, , ,

Herstellungsverfahren 8

Herstellungsverfahren 9

Reaktionsbedingungen

1.1 Reagents: Sodium methoxide Solvents: Methanol ; 60 - 90 min, reflux

Referenz

- New preparation method of cyproconazole with high yield, China, , ,

Herstellungsverfahren 10

Reaktionsbedingungen

1.1 Reagents: Dimethyl sulfide Solvents: Acetonitrile ; overnight, rt

1.2 Reagents: Sodium methoxide ; 0.5 h, rt

1.3 Solvents: Acetonitrile ; 10 h, rt

1.2 Reagents: Sodium methoxide ; 0.5 h, rt

1.3 Solvents: Acetonitrile ; 10 h, rt

Referenz

- Studies on synthesis of cyproconazole, Xiandai Nongyao, 2004, 3(4), 10-12

Herstellungsverfahren 11

Reaktionsbedingungen

1.1 Reagents: Dimethyl sulfide Solvents: Acetonitrile ; 0 °C; 16 h, rt

1.2 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide ; 16 h, rt

1.2 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide ; 16 h, rt

Referenz

- 1,2,4-Triazole derivatives as antifungal, antiviral and antitumor agents and their preparation, pharmaceutical and agricultural compositions and use in the treatment of fungal and viral infections and cancers, World Intellectual Property Organization, , ,

Herstellungsverfahren 12

Reaktionsbedingungen

1.1 Reagents: Dimethyl sulfide , Potassium hydroxide Solvents: Isobutanol

Referenz

- Method for preparing cyproconazole, China, , ,

Herstellungsverfahren 13

Reaktionsbedingungen

1.1 Reagents: Zinc , Cuprous chloride Catalysts: Acetyl chloride Solvents: Dichloromethane ; 10 - 12 min, rt

1.2 Solvents: Dichloromethane ; 15 min, rt; rt → 40 °C; 5 - 6 h, 40 °C

1.2 Solvents: Dichloromethane ; 15 min, rt; rt → 40 °C; 5 - 6 h, 40 °C

Referenz

- Preparation method of cyproconazole by 1-chloro-2-(4-chlorophenyl)-3-methyl-4-penten-2-ol, China, , ,

Herstellungsverfahren 14

Reaktionsbedingungen

1.1 Reagents: tert-Butanol Solvents: Ethyl sulfide ; 4 h, 35 °C

1.2 Reagents: Potassium hydroxide ; 20 h, 40 °C

1.2 Reagents: Potassium hydroxide ; 20 h, 40 °C

Referenz

- Process for preparing cyproconazole, China, , ,

Herstellungsverfahren 15

Reaktionsbedingungen

Referenz

- Process for preparation of chiral Cyproconazole, China, , ,

2-(4-chlorophenyl)-2-(1-cyclopropylethyl)oxirane Raw materials

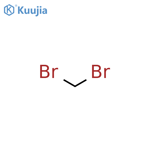

- Dibromomethane

- 2-(4-Chlorophenyl)-2-(1-methyl-2-propen-1-yl)oxirane

- 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one

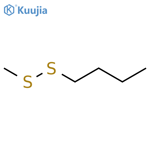

- butyl methyl sulphide

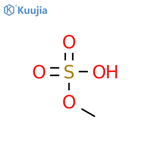

- Sulfuric acid,monomethyl ester

2-(4-chlorophenyl)-2-(1-cyclopropylethyl)oxirane Preparation Products

2-(4-chlorophenyl)-2-(1-cyclopropylethyl)oxirane Verwandte Literatur

-

Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420

-

Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310

-

Amos Markus,Aviad Slotky,Nairouz Farah Nanoscale, 2020,12, 18918-18930

-

P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770

-

Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617

94361-26-9 (2-(4-chlorophenyl)-2-(1-cyclopropylethyl)oxirane) Verwandte Produkte

- 332052-76-3(3-(3,4-Dimethoxyphenyl)-3-[(ethoxycarbonyl)amino]propanoic acid)

- 2227841-41-8((2S)-1-(4-ethylcyclohexyl)propan-2-amine)

- 107658-19-5(4-Methylfuran-3-carbaldehyde)

- 15996-85-7(1-4-(trifluoromethyl)phenylethan-1-amine hydrochloride)

- 941932-18-9(N-(2H-1,3-benzodioxol-5-yl)-N'-2-(dimethylamino)-2-phenylethylethanediamide)

- 69533-57-9(3-(1-Naphthalenyloxy)-1,2-propanediol-d5)

- 1248546-34-0(1-(6-Oxo-4-trifluoromethyl-1,6-dihydro-pyrimidin-2-yl)-piperidine-4-carboxylic acid)

- 2413883-41-5(tert-butyl N-(2-hydroxy-5-nitrophenyl)methylcarbamate)

- 1803802-68-7(6-(Aminomethyl)-2-(bromomethyl)benzo[d]oxazole)

- 1674364-49-8(Metaformin Dihydrochloride)

Empfohlene Lieferanten

BIOOKE MICROELECTRONICS CO.,LTD

Gold Mitglied

CN Lieferant

Reagenz

Shanghai Joy Biotech Ltd

Gold Mitglied

CN Lieferant

Großmenge

Jinan Hanyu Chemical Co.,Ltd.

Gold Mitglied

CN Lieferant

Großmenge

Hubei Tianan Hongtai Biotechnology Co.,Ltd

Gold Mitglied

CN Lieferant

Großmenge

Heyuan Broad Spectrum Biotechnology Co., Ltd

Gold Mitglied

CN Lieferant

Reagenz